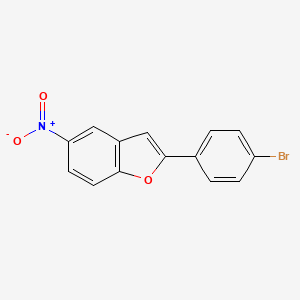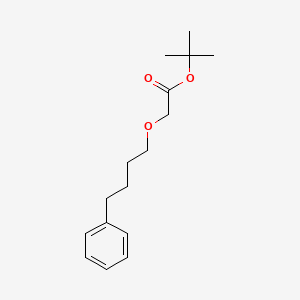
N-(3-hydroxypyridin-2-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxypyridin-2-yl)-4-methylbenzamide is a chemical compound that belongs to the class of benzamides It features a pyridine ring substituted with a hydroxyl group at the 3-position and an amide linkage to a 4-methylbenzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypyridin-2-yl)-4-methylbenzamide typically involves the reaction of 3-hydroxypyridine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
N-(3-hydroxypyridin-2-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: 3-ketopiperidine-2-yl-4-methylbenzamide.
Reduction: N-(3-aminopyridin-2-yl)-4-methylbenzamide.
Substitution: N-(3-chloropyridin-2-yl)-4-methylbenzamide.
科学的研究の応用
N-(3-hydroxypyridin-2-yl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(3-hydroxypyridin-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amide linkage play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-(3-hydroxypyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(3-hydroxypyridin-2-yl)-4-chlorobenzamide: Similar structure but with a chlorine substituent on the benzene ring.
Uniqueness
N-(3-hydroxypyridin-2-yl)-4-methylbenzamide is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different binding affinities and selectivities compared to other similar compounds.
特性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC名 |
N-(3-hydroxypyridin-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C13H12N2O2/c1-9-4-6-10(7-5-9)13(17)15-12-11(16)3-2-8-14-12/h2-8,16H,1H3,(H,14,15,17) |
InChIキー |
AAIWUDITVLKGCD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13876476.png)

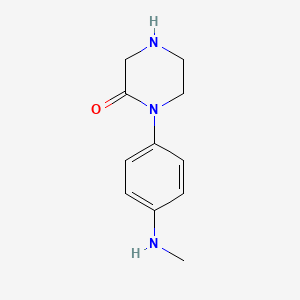

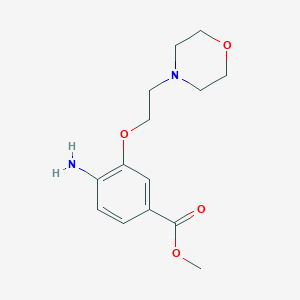
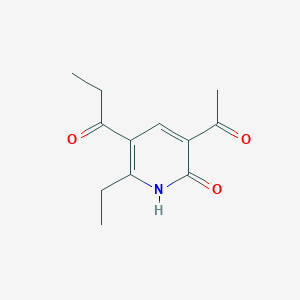

![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxynaphthalene-2-carboxylic acid](/img/structure/B13876507.png)

![Tert-butyl (6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B13876530.png)


